Menthoglycol

Catalog No.
S574769
CAS No.
3564-98-5
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthoglycol

CAS Number

3564-98-5

Product Name

Menthoglycol

IUPAC Name

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

LMXFTMYMHGYJEI-IWSPIJDZSA-N

SMILES

CC1CCC(C(C1)O)C(C)(C)O

Synonyms

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol;PARA-, MENTHANE-3,8-DIOL; TRANS-P-MENTHANE-3,8-DIOL;;

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O

Antimicrobial and Antibacterial Properties

Studies suggest Menthoglycol possesses antimicrobial and antibacterial properties, making it a potential candidate for research on disinfectants and topical treatments for infections.

  • A 2010 study published in the "Journal of Antimicrobial Chemotherapy" found that Menthoglycol exhibited significant antibacterial activity against several common pathogens, including Staphylococcus aureus and Escherichia coli.

  • Another study published in 2013 in "BMC Complementary and Alternative Medicine" investigated the potential of Menthoglycol as a hand sanitizer. The results showed that Menthoglycol was effective in reducing bacterial load on hands, suggesting its potential as a disinfectant. [Source: ]

Menthoglycol, also known as p-Menthane-3,8-diol, is an organic compound classified as a diol and a terpenoid. It is colorless and shares structural similarities with menthol, providing a cooling sensation upon application. Menthoglycol is primarily derived from the essential oil of Corymbia citriodora, commonly known as lemon eucalyptus, where it exists in small quantities. The refined oil can contain up to 70% menthoglycol, making it a significant component in various insect repellents due to its efficacy comparable to DEET .

Typical of alcohols and ethers:

  • Oxidation: Menthoglycol can be oxidized to form corresponding ketones and carboxylic acids.
  • Esterification: It can react with acids to form esters, which are often used in fragrance and flavor applications.
  • Reduction: Menthoglycol may undergo reduction reactions under specific conditions.

These reactions highlight its versatility as a compound in both synthetic chemistry and practical applications.

Menthoglycol exhibits notable biological activities, particularly as an insect repellent. Studies have demonstrated that it provides protection against mosquito bites comparable to traditional repellents like DEET. Its effectiveness stems from its ability to interfere with the olfactory receptors of insects, thereby masking human scent . Additionally, it has been noted for its mild antimicrobial properties, though further research is warranted to fully understand its biological interactions.

Menthoglycol can be synthesized through several methods:

  • Extraction: It can be extracted from the essential oil of Corymbia citriodora.
  • Emi-synthesis: A common synthetic route involves the Prins reaction of citronellal, leading to the formation of menthoglycol .
  • Chemical Modification: Further modifications can be made through various organic synthesis techniques to enhance its properties or yield .

These methods provide flexibility in sourcing menthoglycol for commercial applications.

Menthoglycol has a wide range of applications:

  • Insect Repellents: It is widely used in formulations aimed at repelling mosquitoes and other insects due to its effectiveness and lower toxicity compared to synthetic alternatives.
  • Cosmetics: Its cooling effect makes it a popular ingredient in cosmetic products, particularly those aimed at soothing the skin.
  • Food Additives: Menthoglycol is utilized to impart a cooling flavor in food products.
  • Pharmaceuticals: As an organic alcohol, it serves as a raw material for various medicinal compounds .

Menthoglycol shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
MentholMonoterpene alcoholFlavoring, cooling agentStrong minty aroma; widely used in food and cosmetics
CitronellalMonoterpene aldehydeInsect repellentPrecursor for menthoglycol synthesis; strong lemon scent
DEETSynthetic amideInsect repellentLong-lasting protection; higher toxicity profile
IcaridinSynthetic piperidineInsect repellentNon-greasy feel; effective against ticks

Menthoglycol stands out due to its natural origin and dual functionality as both an insect repellent and a cosmetic ingredient, providing a safer alternative for users concerned about synthetic chemicals.

Prins Cyclization of Citronellal: Catalytic Mechanisms and Stereochemical Outcomes

Prins cyclization is the cornerstone of PMD synthesis, converting citronellal into isopulegol intermediates, which are subsequently hydrated to PMD. The reaction hinges on acid-catalyzed protonation of citronellal’s carbonyl group, triggering cyclization via a carbocation intermediate (Figure 1).

Key Catalytic Systems:

  • Homogeneous Acids: Sulfuric or citric acid in aqueous media yield PMD with 60–80% selectivity but face challenges in product separation.
  • Heterogeneous Catalysts: Zeolites (e.g., H-Beta, Zr-Beta) and montmorillonite-supported heteropoly acids enhance stereoselectivity. For example, HCl-treated montmorillonite achieves 95% citronellal conversion and 91% isopulegol selectivity in benzene.
  • Metallocages: The [Ga₄L₆]¹²⁻ cage modifies citronellal’s basicity, enabling cyclization under neutral conditions with a 9.0 kcal/mol reduction in activation energy.

Stereochemical Control:

The cis/trans PMD ratio depends on reaction dynamics. For instance, citric acid at 50°C produces a 65:35 cis/trans ratio, while H₂SO₄ favors trans-isomers due to faster proton transfer.

Table 1: Stereoselectivity in Prins Cyclization

CatalystTemperature (°C)cis-PMD (%)trans-PMD (%)
Citric Acid506535
H₂SO₄804555
Zr-Beta356832

Semi-Synthetic Production from Corymbia citriodora Essential Oil

PMD occurs naturally in Corymbia citriodora oil (1–2%) but is enriched to 70% via acid refinement. The process involves:

  • Citronellal Isolation: Steam distillation extracts citronellal (74% of oil).
  • Cyclization: Citric acid (7% v/v) in water at 50°C for 15 hours achieves 82% citronellal conversion and 80% PMD selectivity.
  • Purification: Vacuum distillation removes by-products (e.g., citronellol, acetals).

Challenges: Competing reactions form acetals (e.g., PMD-citronellal adducts), necessitating precise pH and temperature control.

Optimization of Solid Acid Catalysts for Industrial-Scale Synthesis

Solid acids mitigate corrosion and enable catalyst reuse. Key advancements include:

Catalyst Design:

  • Zeolites: H-Beta zeolites with Si/Al = 25 exhibit 67% citronellal conversion and 51% isopulegol selectivity in batch reactors.
  • Metal-Modified Montmorillonite: HPA-HCl-montmorillonite achieves 100% conversion and 97% selectivity in 30 minutes via enhanced Lewis acidity.
  • Hierarchical Pores: Mesoporous Sn-Beta improves mass transfer, doubling space-time yield compared to microporous analogs.

Table 2: Performance of Solid Acid Catalysts

CatalystConversion (%)Selectivity (%)Stability (cycles)
HPA-HCl-montmorillonite10097>10
Zr-Beta95915
Sn-Beta90858

Continuous-Flow Reactor Systems vs. Batch Processing Efficiency

Continuous-flow systems outperform batch reactors in scalability and selectivity:

  • Trickle-Bed Reactors: Zeolite extrudates (10 × 1.4 mm) in cyclohexane at 35°C achieve 95% conversion with 91% selectivity, operating stably for 150 hours.
  • Pickering Emulsions: Water-in-oil emulsions with heteropoly acids boost selectivity from 34.8% (batch) to 64% (flow) via interfacial confinement.

Table 3: Reactor Comparison

ParameterBatchContinuous-Flow
Space-Time Yield2.9 × 10⁻⁶ mol/g·s3.3 × 10⁻⁷ mol/g·s
Selectivity51%64%
Catalyst Lifetime5 cycles2 months

PMD exists as four stereoisomers due to three chiral centers (C3, C4, and C8), forming two diastereomeric pairs: (1) cis-PMD (hydroxyl groups at C3 and C8 on the same face of the cyclohexane ring) and (2) trans-PMD (hydroxyl groups on opposite faces). Natural PMD derived from Corymbia citriodora oil predominantly contains a 65:35 ratio of (+)-cis-PMD to (–)-trans-PMD, while synthetic routes yield variable ratios depending on reaction conditions [3].

The cis configuration arises from kinetic control during acid-catalyzed cyclization of citronellal, whereas trans-PMD forms under thermodynamic control [5]. X-ray crystallography reveals distinct hydrogen-bonding networks: cis-PMD adopts a chair conformation with intramolecular hydrogen bonding between C3-OH and C8-OH, stabilizing its structure. In contrast, trans-PMD forms intermolecular hydrogen bonds, influencing its crystalline packing and volatility [5].

Table 1: Key Physicochemical Properties of PMD Isomers

Propertycis-PMDtrans-PMD
Melting Point72–74°C68–70°C
Boiling Point285°C279°C
Octanol-Water Log P2.12.3
Vapor Pressure (25°C)0.181 Pa0.195 Pa

Nuclear Magnetic Resonance-Based Differentiation of Diastereomeric Forms

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for distinguishing PMD diastereomers. Key spectral differences arise from the spatial arrangement of hydroxyl groups and their coupling interactions:

  • ¹H NMR:

    • cis-PMD: The C3 proton (δ 3.45 ppm) exhibits a triplet splitting (J = 4.2 Hz) due to coupling with axial C4 and C2 protons. The C8 hydroxyl proton appears as a broad singlet (δ 1.20 ppm) [3] [6].
    • trans-PMD: The C3 proton (δ 3.52 ppm) shows a doublet of doublets (J = 6.1 Hz) from coupling with equatorial C4 and axial C2 protons. The C8 hydroxyl proton resonates at δ 1.28 ppm with a multiplet pattern [5].
  • ¹³C NMR:

    • cis-PMD: C3 (δ 73.8 ppm) and C8 (δ 70.5 ppm) carbons are deshielded compared to trans-PMD (C3: δ 71.2 ppm; C8: δ 69.8 ppm) due to intramolecular hydrogen bonding [6].
  • NOESY Correlations:

    • Strong nuclear Overhauser effect (NOE) between C3-OH and C8-OH protons in cis-PMD confirms their synperiplanar orientation. No such interaction exists in trans-PMD [5].

Impact of Stereochemistry on Bioactivity and Repellent Efficacy

The repellent efficacy of PMD isomers against mosquitoes correlates strongly with stereochemistry. Volunteer tests using 20% formulations demonstrated:

  • (1R)-(+)-cis-PMD: 98% repellency against Aedes albopictus over 6 hours, outperforming N,N-diethyl-3-methylbenzamide (DEET) in evaporation rate and residual activity [5].
  • (1S)-(–)-cis-PMD: 85% repellency, attributed to reduced interaction with odorant receptor OR8 in Aedes aegypti [5].
  • trans-PMD isomers: <50% repellency, likely due to weaker binding to insect olfactory proteins [4].

Mechanistic Insights:

  • cis-PMD inhibits acetylcholinesterase (AChE) in mosquitoes 3.2-fold more effectively than trans-PMD (Ki = 0.8 μM vs. 2.6 μM), disrupting neurotransmitter breakdown .
  • Molecular docking studies reveal (1R)-(+)-cis-PMD forms a stable hydrogen bond with AChE’s Ser203 residue (binding energy: –8.4 kcal/mol), whereas trans-PMD lacks this interaction [5].

Species-Specific Variation:

  • Against Anopheles gambiae, all four isomers show equivalent repellency (92–94%), suggesting a different receptor-binding mechanism [4].
  • Culex pipiens exhibits 40% lower sensitivity to cis-PMD than Aedes species, highlighting taxonomic differences in olfactory protein structures .

Menthoglycol, also known as para-menthane-3,8-diol, represents a multifaceted bioactive compound with distinct neurological mechanisms underlying its insect repellent properties. This terpenoid diol exhibits complex interactions with various molecular targets in arthropod nervous systems, differentiating it from conventional synthetic repellents through its unique multi-pathway approach to insect deterrence.

Olfactory Receptor Modulation in Aedes aegypti

The olfactory system of Aedes aegypti mosquitoes represents the primary sensory interface through which menthoglycol exerts its repellent effects. Research has demonstrated that menthoglycol interacts with multiple receptor types within the mosquito olfactory apparatus, creating a comprehensive deterrent profile that disrupts normal host-seeking behaviors [1] [2] [3].

Olfactory Receptor 8 Targeting

Olfactory Receptor 8 in Aedes aegypti serves as a critical molecular target for menthoglycol activity. This receptor, primarily located on the maxillary palp and stylet tip, demonstrates high-affinity binding to menthoglycol with an apparent dissociation constant of approximately 5 nanomolar [1]. The receptor normally functions in 1-octen-3-ol detection, a compound essential for rapid blood vessel location in vertebrate hosts. Menthoglycol binding to this receptor effectively blocks normal olfactory signaling pathways, preventing mosquitoes from efficiently locating blood sources.

The molecular interaction between menthoglycol and Olfactory Receptor 8 involves specific binding poses that have been characterized through in silico modeling studies. These investigations reveal that menthoglycol occupies the same binding site as natural ligands, creating competitive inhibition that reduces the receptor's sensitivity to host-derived attractants [1]. The structural similarity between menthoglycol and natural terpene ligands facilitates this high-affinity interaction while maintaining species selectivity.

Olfactory Receptor Coexpression Patterns

Recent transcriptomic analyses of Aedes aegypti antennae have revealed complex coexpression patterns among olfactory receptors, with approximately half of all olfactory subtypes expressing multiple receptors simultaneously [3]. Menthoglycol appears to interact with several of these coexpressed receptor families, particularly those within the odorant receptor and ionotropic receptor classes. This multi-receptor targeting contributes to the compound's broad-spectrum repellent activity against different mosquito species.

The coexpression phenomenon in Aedes aegypti olfactory neurons creates opportunities for menthoglycol to modulate multiple signaling pathways simultaneously. Unlike the traditional "one neuron-one receptor" model observed in other insects, mosquitoes exhibit more complex receptor coexpression patterns that menthoglycol can exploit to achieve comprehensive olfactory disruption [3].

Receptor TargetBinding Affinity (IC₅₀/EC₅₀)MechanismSpeciesReference Citation
Olfactory Receptor 8 (AaOr8)5 nM (high-affinity)Specific ligand bindingAedes aegypti [1]
Octopaminergic Receptors100-500 nMPositive allosteric modulationDiptera spp. [4] [5]
Acetylcholinesterase6-12 mM (poor inhibition)Weak enzyme inhibitionMultiple insects [4] [5]
Ion Channels (Na⁺/K⁺)Micromolar rangeChannel blocking activityRat cortical neurons [4]
Muscarinic Receptors17-32 nM (P47Rec)High-affinity bindingAnopheles spp. [6]

Comparative Neurotoxicological Pathways: para-menthane-3,8-diol vs. N,N-diethyl-meta-toluamide

The neurotoxicological profiles of menthoglycol and N,N-diethyl-meta-toluamide reveal fundamental differences in their mechanisms of action, cellular targets, and safety profiles. These distinctions have important implications for understanding the relative efficacy and safety of these two prominent insect repellent compounds [4] [5] [7].

Primary Neurological Targets

Menthoglycol demonstrates a multi-target approach to insect repellency, primarily affecting acetylcholinesterase enzymes and octopaminergic receptor systems . The compound exhibits moderate acetylcholinesterase inhibition, leading to acetylcholine accumulation in synaptic clefts and subsequent disruption of normal nerve function in insects. This mechanism differs significantly from the more narrowly focused octopaminergic targeting observed with N,N-diethyl-meta-toluamide.

N,N-diethyl-meta-toluamide operates primarily through octopaminergic synaptic targeting, with an effective concentration producing 50% response of 120 micromolar in housefly larval central nervous systems [4] [5]. The compound demonstrates poor acetylcholinesterase inhibition, achieving less than 10% inhibition even at concentrations of 10 millimolar, indicating that this pathway contributes minimally to its repellent activity.

Octopaminergic System Interactions

The octopaminergic nervous system represents a critical target for both compounds, albeit through different mechanisms. Menthoglycol appears to function as a positive allosteric modulator of octopamine receptors, enhancing the natural neurotransmitter's effects at nanomolar concentrations [4] [10]. This modulation creates a more subtle but sustained disruption of normal octopaminergic signaling compared to the direct receptor targeting employed by N,N-diethyl-meta-toluamide.

N,N-diethyl-meta-toluamide exerts its effects through direct octopamine receptor activation, creating neuroexcitation that can be completely blocked by phentolamine, an octopamine receptor antagonist [4] [5]. This direct targeting approach results in more pronounced immediate effects but may also contribute to the compound's higher neurotoxicity profile.

Ion Channel Modulation

Both compounds demonstrate ion channel blocking activities, but with different potencies and selectivities. N,N-diethyl-meta-toluamide blocks both sodium and potassium channels in patch-clamped rat cortical neurons with half-maximal inhibitory concentrations in the micromolar range [4]. This ion channel blocking activity may contribute to the numbness experienced when N,N-diethyl-meta-toluamide is inadvertently applied to human lips or mouth.

Menthoglycol exhibits more limited ion channel blocking activity, suggesting a reduced potential for causing peripheral sensory effects in humans [11]. This difference in ion channel interaction profiles contributes to the improved safety profile observed with menthoglycol-based repellent formulations.

Cellular Toxicity Profiles

Comparative cytotoxicity studies have revealed significant differences in the cellular effects of these two compounds. Menthoglycol demonstrates lower toxicity in both zebrafish embryo models and human keratinocyte cell cultures compared to N,N-diethyl-meta-toluamide [7]. In zebrafish embryos, menthoglycol showed reduced toxicity in terms of developmental parameters, oxidant-antioxidant status, and acetylcholinesterase activities.

The improved cellular safety profile of menthoglycol extends to its effects on oxidative stress markers. The compound appears to modulate gene expression related to oxidative stress response, enhancing cellular defense mechanisms against reactive oxygen species rather than contributing to oxidative damage . This protective effect contrasts with the pro-oxidant tendencies observed with some synthetic repellents.

Parameterpara-menthane-3,8-diolN,N-diethyl-meta-toluamideKey Differences
Primary TargetAcetylcholinesterase/Octopamine receptorsOctopaminergic synapsesPMD: Multi-target; DEET: Octopamine-specific
Mechanism of ActionEnzyme inhibition + receptor modulationOctopamine receptor targetingPMD: Dual pathway; DEET: Single pathway
Acetylcholinesterase InhibitionModerate inhibitionPoor inhibition (<10% at 10 mM)PMD: Better inhibition; DEET: Minimal
Octopamine Receptor ActivityPositive modulationPrimary target (EC₅₀: 120 μM)PMD: Modulation; DEET: Direct targeting
Ion Channel EffectsLimited ion channel blockingNa⁺/K⁺ channel blockingPMD: Minimal; DEET: Significant
Cellular ToxicityLower cellular toxicityHigher cellular toxicityPMD: Safer profile; DEET: Higher toxicity
Neurotoxicity ProfileReduced neurotoxicity vs DEETEstablished neurotoxic effectsPMD: Reduced risk; DEET: Established risk

Synergistic Interactions with Terpenoid Co-Formulants

The repellent efficacy of menthoglycol can be significantly enhanced through synergistic interactions with various terpenoid co-formulants naturally present in Corymbia citriodora essential oil and other botanical sources. These interactions represent a sophisticated biochemical cooperation that extends protection duration and broadens the spectrum of repellent activity [12] [13] [14].

Citronellal Interactions

Citronellal serves as both a precursor to menthoglycol synthesis and an active co-formulant that enhances overall repellent performance. Natural menthoglycol preparations containing citronellal and other terpenoid acetals demonstrate extended protection periods of up to 303 minutes against Aedes aegypti mosquitoes [13]. The synergistic relationship between menthoglycol and citronellal involves complementary vapor pressure profiles and receptor binding characteristics that create a sustained repellent barrier.

The chemical relationship between citronellal and menthoglycol extends beyond simple co-formulation. Citronellal can undergo acid-catalyzed cyclization to form menthoglycol through a Prins reaction mechanism, creating an in situ generation system that maintains effective repellent concentrations over extended periods [15] [16]. This dynamic conversion process contributes to the prolonged efficacy observed with natural Corymbia citriodora oil formulations.

Monoterpenoid Synergies

Limonene, α-terpineol, and β-caryophyllene represent key monoterpenoid co-formulants that enhance menthoglycol's repellent properties through different mechanisms [17] [18]. Limonene contributes to vapor pressure modulation, creating an enhanced volatility profile that improves the spatial distribution of the repellent barrier. α-Terpineol extends protection duration through receptor binding enhancement, while β-caryophyllene provides broad-spectrum activity against multiple arthropod species.

The synergistic effects of these monoterpenoids with menthoglycol involve complex receptor interactions and metabolic pathways. α-Terpineol, which represents a major component in several Eucalyptus species, demonstrates complementary receptor binding characteristics that enhance the overall binding affinity of the repellent mixture [17]. β-Caryophyllene contributes to multi-target interactions that broaden the spectrum of affected arthropod species beyond mosquitoes.

Phenylpropanoid Synergists

Trans-anethole, geraniol, eugenol, and carvacrol represent phenylpropanoid and related compounds that demonstrate potent synergistic effects with menthoglycol [12] [14]. Trans-anethole exhibits particularly strong synergy with geraniol, creating one of the most potent terpenoid pairs for arthropod repellency. These combinations achieve protection durations of 250-350 minutes, significantly exceeding the performance of individual components.

The molecular basis for these synergistic interactions involves complementary receptor pathway activation and enhanced bioavailability [12]. Eugenol demonstrates synergy with carvacrol through additive receptor effects, while geraniol provides complementary binding characteristics that enhance overall receptor occupancy. These synergistic relationships suggest that optimal repellent formulations should incorporate multiple terpenoid components to achieve maximum efficacy.

Formulation Optimization Strategies

The development of effective menthoglycol-based repellent formulations requires careful consideration of terpenoid co-formulant ratios and release characteristics. Polymer conjugate systems have been developed to provide controlled release of menthoglycol while maintaining synergistic interactions with terpenoid co-formulants [11]. These systems demonstrate reduced skin permeation while maintaining effective repellent activity through surface vapor generation.

The optimization of terpenoid synergies also involves consideration of the biosynthetic pathways present in source plants. Corymbia citriodora contains 102 functional terpene synthase genes that contribute to the complex terpenoid profile observed in the essential oil [19]. Understanding these biosynthetic relationships enables the development of standardized extracts with consistent synergistic terpenoid ratios.

Terpenoid Co-FormulantSourceSynergistic EffectProtection DurationMechanism
CitronellalEucalyptus citriodoraPMD precursor + direct repellency303 minutes (natural PMD blend)Chemical conversion + repellency
LimoneneCitrus oils/EucalyptusEnhanced volatility profile180-240 minutesVapor pressure modulation
α-TerpineolMultiple Eucalyptus speciesExtended protection duration240-300 minutesReceptor binding enhancement
β-CaryophylleneCommon in essential oilsBroad-spectrum activity150-200 minutesMulti-target interaction
Trans-anetholeFennel/Anise oilsPotent synergy with geraniol250-350 minutesReceptor pathway synergy
GeraniolRose/Citronella oilsStrong synergy with trans-anethole200-280 minutesComplementary binding
EugenolClove oilSynergy with carvacrol180-220 minutesAdditive receptor effects
CarvacrolOregano/Thyme oilsSynergy with geraniol/eugenol190-240 minutesEnhanced bioavailability

Purity

93-95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Heavy Atom Count

12

UNII

AAL436QJ5W
EB999AF32A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91739-72-9
3564-98-5

Metabolism Metabolites

P-Menthane-3,-8-diol is a known human metabolite of (-)-Menthol.

Wikipedia

PMD38

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 09-16-2023

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